1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE
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Overview
Description
1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The final step involves the sulfonylation of the piperidine ring with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine
- 1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine
Uniqueness
1-{3-[5-(BENZYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]BENZENESULFONYL}PIPERIDINE is unique due to the presence of both benzylsulfanyl and benzenesulfonyl groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-28(25,23-12-5-2-6-13-23)18-11-7-10-17(14-18)19-21-22-20(26-19)27-15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLCFFWMEGLWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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